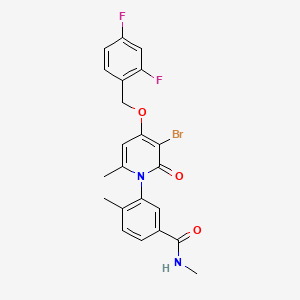

3-(3-Bromo-4-((2,4-difluorobenzyl)oxy)-6-methyl-2-oxopyridin-1(2H)-yl)-N,4-dimethylbenzamide

Descripción general

Descripción

This compound is a complex organic molecule with the molecular formula C22H19BrF2N2O3 . It contains several functional groups, including a bromo group, a difluorobenzyl group, a methyl group, and an amide group .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of several different functional groups. The bromo, difluorobenzyl, and methyl groups all contribute to the overall structure of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromo, difluorobenzyl, and methyl groups would likely impact properties such as polarity, solubility, and reactivity .Aplicaciones Científicas De Investigación

Chronic Obstructive Pulmonary Disease (COPD) Treatment

PH-797804 is a potent anti-inflammatory drug that may reduce the inflammation associated with COPD . In a randomized clinical trial, PH-797804 demonstrated improvements over placebo in lung function parameters and dyspnea in patients with moderate to severe COPD . It showed a statistically significant improvement in trough FEV 1 at week 6 compared with placebo .

p38 Mitogen Activated Protein (MAP) Kinase Inhibition

PH-797804 is a diarylpyridinone inhibitor of p38α mitogen activated protein (MAP) kinase . This inhibition can be useful in the treatment of diseases where the MAP kinase pathway is overly active.

Anti-Inflammatory Applications

Due to its potent anti-inflammatory properties, PH-797804 could potentially be used in the treatment of various inflammatory diseases .

Potential Use in Clinical Trials

PH-797804 has been used in clinical trials to evaluate its safety and efficacy profile in COPD . This indicates its potential for use in other clinical trials for diseases where inflammation plays a key role.

Pharmacokinetics and Pharmacogenomics Research

PH-797804 can be used in pharmacokinetics and pharmacogenomics research . Understanding how this drug is metabolized and how it interacts with various genetic profiles can help optimize its use in treatment.

Drug Development and Optimization

The development of PH-797804 involved systematic structural modifications to the HTS lead . This process can provide valuable insights for the development and optimization of other drugs.

Mecanismo De Acción

Target of Action

PH-797804 is a novel pyridinone inhibitor that primarily targets the p38α mitogen-activated protein (MAP) kinase . This kinase plays a crucial role in the regulation of inflammatory gene expression in various cell types .

Mode of Action

PH-797804 acts as an ATP-competitive inhibitor of p38α MAPK . It binds favorably to the kinase, resulting in the inhibition of the release of inflammatory mediators . This interaction leads to significant changes in the inflammatory response, making it a potential treatment for chronic inflammation of the airways .

Biochemical Pathways

The p38 MAPK pathway, which PH-797804 inhibits, regulates the production of inflammatory cytokines and mediators. This pathway is activated by a range of extracellular stimuli, including toll-like receptor (TLR) agonists such as bacterial lipopolysaccharide (LPS) . By inhibiting this pathway, PH-797804 can potentially modulate the inflammatory response.

Pharmacokinetics

It is known that ph-797804 has been investigated for oral administration . More comprehensive studies are needed to outline the compound’s ADME properties and their impact on bioavailability.

Result of Action

PH-797804 has demonstrated improvements over placebo in lung function parameters and dyspnea in patients with moderate to severe Chronic Obstructive Pulmonary Disease (COPD) . It has shown a statistically significant improvement in trough forced expiratory volume in 1 second (FEV1) at week 6 compared with placebo .

Action Environment

The action of PH-797804 can be influenced by environmental factors. For instance, in a study involving a run-in phase to ensure stability of lung function, PH-797804 was administered once daily and treated for 6 weeks following a 2-week run-in . This suggests that the stability of the patient’s condition and the consistency of the treatment regimen can influence the compound’s action, efficacy, and stability.

Propiedades

IUPAC Name |

3-[3-bromo-4-[(2,4-difluorophenyl)methoxy]-6-methyl-2-oxopyridin-1-yl]-N,4-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19BrF2N2O3/c1-12-4-5-14(21(28)26-3)9-18(12)27-13(2)8-19(20(23)22(27)29)30-11-15-6-7-16(24)10-17(15)25/h4-10H,11H2,1-3H3,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCAJXIDMCNPGHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC)N2C(=CC(=C(C2=O)Br)OCC3=C(C=C(C=C3)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19BrF2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70207342 | |

| Record name | PH 797804 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

477.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Bromo-4-((2,4-difluorobenzyl)oxy)-6-methyl-2-oxopyridin-1(2H)-yl)-N,4-dimethylbenzamide | |

CAS RN |

586379-66-0, 1358027-80-1 | |

| Record name | PH 797804 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586379-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PH 797804 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0586379660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PH-797804 (S)-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1358027801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PH-797804 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07941 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PH 797804 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70207342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHA-797804 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SI09I1V827 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PH-797804, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GEL7GRJ3R6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does PH-797804 interact with its target, p38 MAPK?

A1: PH-797804 acts as an ATP-competitive inhibitor of the α isoform of human p38 MAP kinase. [] This means it competes with ATP for binding to the active site of the enzyme, thereby preventing its activation. []

Q2: What are the downstream effects of p38 MAPK inhibition by PH-797804?

A2: Inhibition of p38 MAPK by PH-797804 blocks the downstream signaling cascade, resulting in reduced production of inflammatory mediators, such as cytokines (e.g., TNF-α, IL-6) and prostaglandin E2. [, , , , ] This anti-inflammatory activity makes PH-797804 a potential therapeutic candidate for chronic inflammatory diseases. [, ]

Q3: What is the molecular formula and weight of PH-797804?

A3: This information can be calculated from the full chemical name provided but is not explicitly stated in the provided abstracts.

Q4: Is there any information available on the spectroscopic data of PH-797804?

A4: While the provided abstracts don't delve into detailed spectroscopic data, one study mentions utilizing MS/MS (tandem mass spectrometry) for the structural elucidation of PH-797804 metabolites. []

Q5: How has computational chemistry been employed in the research of PH-797804?

A5: Computational modeling played a crucial role in identifying PH-797804 as a potential drug candidate. [, , ] Molecular docking studies were used to predict the binding affinity of PH-797804 isomers to p38α kinase. [, , ] These studies highlighted the superior binding of the atropic S (aS) isomer, later confirmed as the more potent atropisomer. [, , ] Density Functional Theory was also used to predict the rotational energy barrier associated with PH-797804 atropisomers. []

Q6: How do structural modifications of PH-797804 impact its activity?

A6: Research shows that PH-797804 exists as two atropisomers due to restricted rotation around a key bond. [, , ] The aS atropisomer demonstrates significantly higher potency (>100-fold) compared to the aR isomer in inhibiting p38α kinase. [, ] This difference in activity is attributed to the favorable binding interactions of the aS isomer with the enzyme's active site. [, , ]

Q7: What evidence supports the in vitro and in vivo efficacy of PH-797804?

A7: PH-797804 effectively inhibits the release of inflammatory cytokines like TNF-α and IL-6 in LPS-stimulated human monocyte-derived macrophages (MDMs). [] In animal models, PH-797804 exhibits robust anti-inflammatory activity, reducing joint inflammation and bone loss in rat models of arthritis. [] Notably, in a mouse model of Alzheimer's disease, nasal administration of PH-797804 encapsulated in chitosan nanocapsules successfully reduced p38 MAPK activity in the brain. []

Q8: Has PH-797804 been evaluated in clinical trials, and what were the findings?

A8: Several clinical trials have investigated the safety and efficacy of PH-797804 in patients with moderate to severe COPD. [, , , , , ] Results indicate that PH-797804 demonstrates statistically significant improvements in lung function parameters, such as FEV1 (forced expiratory volume in 1 second), and dyspnea compared to placebo. [, , , , , ]

Q9: What is the safety profile of PH-797804?

A9: While generally well-tolerated, clinical trials have reported mild to moderate rash as a common adverse event associated with PH-797804. [, ] Further research is necessary to fully elucidate the long-term safety profile of this compound.

Q10: Are there strategies for improving the delivery of PH-797804 to specific targets?

A10: Research suggests that encapsulating PH-797804 in chitosan nanocapsules allows for effective brain-targeted delivery via nasal administration. [] This approach highlights the potential of nanotechnology-based drug delivery systems for enhancing the therapeutic efficacy of PH-797804. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]cyclobutane-1-carboxamide](/img/structure/B1679675.png)

![(3S,10R,13R)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-4,10-dimethyl-13-pentyl-1-oxa-4-azacyclotridecane-2,5-dione](/img/structure/B1679689.png)